

# An In-depth Technical Guide to 2-Octyne (CAS: 2809-67-8)

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## Compound of Interest

Compound Name: 2-Octyne

Cat. No.: B165417

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## Introduction

**2-Octyne** (CAS number 2809-67-8), also known as methylpentylacetylene, is an internal alkyne with the chemical formula  $C_8H_{14}$ .<sup>[1][2]</sup> Its structure features an eight-carbon chain with a carbon-carbon triple bond located at the second carbon position. This positioning of the triple bond classifies it as an internal alkyne, distinguishing it from its terminal isomer, 1-octyne. This structural feature is crucial as it dictates its reactivity and physical properties. **2-Octyne** serves as a valuable intermediate and building block in organic synthesis.<sup>[3][4]</sup> It finds applications in the synthesis of a variety of organic compounds, including those for pharmaceuticals, agrochemicals, and specialty plastics.<sup>[3]</sup> Its utility is also noted in the fragrance industry, where it can be a component in perfumes for specialized purposes.

## Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of **2-Octyne** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

## Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	2809-67-8	[5][6]
Molecular Formula	C <sub>8</sub> H <sub>14</sub>	[1][5]
Molecular Weight	110.20 g/mol	[1][5]
Appearance	Colorless liquid	[3]
Melting Point	-61.6 °C	[3]
Boiling Point	137 °C (at 760 mmHg)	[1][3]
Density	0.759 g/mL at 25 °C	[1][3]
Refractive Index (n <sup>20</sup> /D)	1.428	[3]
Flash Point	64 °F (17.8 °C)	[3]
Vapor Pressure	9.16 mmHg at 25 °C	[3]
Solubility	Insoluble in water; Soluble in alcohol and oils.	[3]

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **2-Octyne**.

Spectrum Type	Key Features and Data	Reference(s)
<sup>1</sup> H NMR	(90 MHz, CDCl <sub>3</sub> ) δ (ppm): 2.12 (m), 1.775 (t), 1.70-1.08 (m), 0.90 (t).	[7]
<sup>13</sup> C NMR	(CDCl <sub>3</sub> ) Predicted peaks for eight distinct carbon environments. The alkyne carbons typically appear between 70-90 ppm.	[3][8][9]
Infrared (IR)	Spectra available for vapor phase and as a neat liquid (capillary cell). Key absorptions include C-H stretches (~2870-2960 cm <sup>-1</sup> ) and potentially a weak C≡C stretch.	[5][7][10]
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): m/z 110. Key fragments at m/z 95, 81, 67, 54, 41.	[5][6][7]

## Synthesis and Reactivity

**2-Octyne** is a versatile reagent in organic chemistry, participating in a variety of reactions typical of internal alkynes.

## Synthesis Protocols

Several synthetic routes to **2-Octyne** have been reported. While detailed, step-by-step laboratory protocols are not readily available in the public domain, the general methodologies are outlined below.

### Method 1: From 1-Heptene

This is a multi-step synthesis that involves the conversion of an alkene to an alkyne. The general transformation requires halogenation followed by a double dehydrohalogenation.



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### *Synthesis of **2-Octyne** from 1-Heptene.*

#### Experimental Steps Overview:

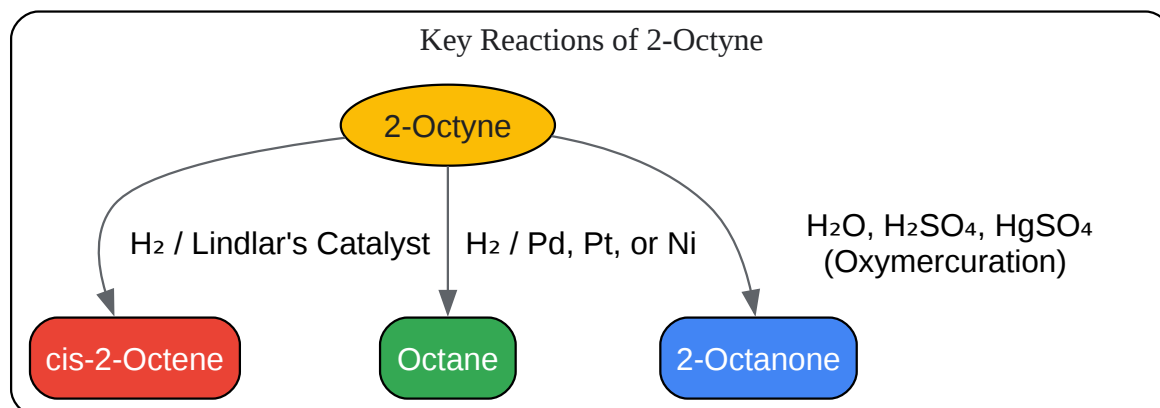
- Halogenation: 1-Heptene is treated with chlorine (Cl<sub>2</sub>) to form 1,2-dichloroheptane.[11]
- Double Dehydrohalogenation: The resulting dichloroalkane is reacted with a strong base, such as sodium amide (NaNH<sub>2</sub>) in liquid ammonia, to eliminate two molecules of HCl, forming 1-heptyne.[4]
- Alkylation: The terminal alkyne (1-heptyne) is deprotonated by sodium amide to form the corresponding acetylide anion. This nucleophile is then alkylated with methyl iodide (CH<sub>3</sub>I) to yield the internal alkyne, **2-octyne**. [4]

#### Method 2: Isomerization of 1-Octyne

Internal alkynes can be formed by the isomerization of terminal alkynes. This reaction is typically catalyzed by a strong base or a metal complex. For instance, 1-octyne can be isomerized to **2-octyne**, often favoring the more thermodynamically stable internal alkyne.[2]

## Key Reactions of 2-Octyne

As an internal alkyne, **2-octyne** undergoes several characteristic addition reactions.



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*Common reactions involving **2-Octyne**.*

- Hydrogenation to a cis-Alkene: The reduction of **2-octyne** using hydrogen gas with Lindlar's catalyst (a poisoned palladium catalyst) results in syn-addition of hydrogen across the triple bond, yielding cis-2-octene exclusively.[12]
- Complete Hydrogenation to an Alkane: In the presence of catalysts like palladium, platinum, or nickel, **2-octyne** is fully reduced to octane.[12]
- Hydration (Oxymercuration-Demercuration): The acid-catalyzed addition of water in the presence of a mercuric salt (HgSO<sub>4</sub>) leads to the formation of an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding 2-octanone. Due to the symmetrical nature of the triple bond's immediate environment, this reaction primarily yields a single ketone product.[13]

## Relevance in Drug Discovery and Chemical Biology

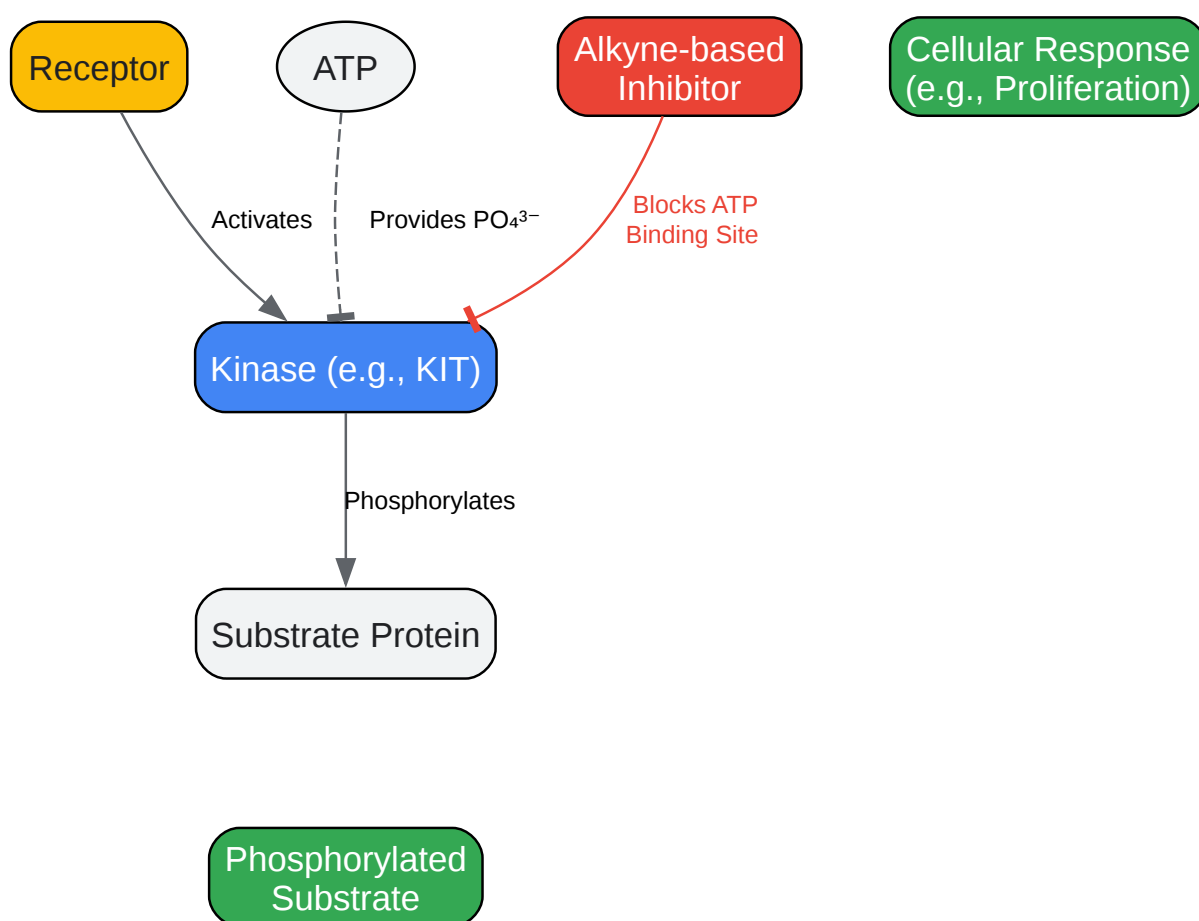
While **2-octyne** itself is not a therapeutic agent, the alkyne functional group is a significant pharmacophore in modern medicinal chemistry. Its linear, rigid geometry can be exploited to orient substituents in a well-defined manner for optimal interaction with biological targets.

The alkyne moiety is present in several approved drugs and is a key component in the design of enzyme inhibitors. For example, certain kinase inhibitors utilize an alkyne group to form

covalent bonds with cysteine residues in the active site of the target kinase, leading to irreversible inhibition. This strategy has been employed in the development of potent and selective anticancer agents.

Furthermore, terminal alkynes are widely used in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugation.[14][15] Although **2-octyne** is an internal alkyne and not directly used in standard click reactions, its synthesis and reactions are fundamental to the organic chemistry that underpins these advanced applications.

The diagram below illustrates a generalized mechanism where an alkyne-containing molecule acts as a kinase inhibitor, a common strategy in drug development.



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*Generalized kinase signaling pathway inhibition.*

## Safety and Handling

**2-Octyne** is classified as a highly flammable liquid and vapor.[16] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[16] Standard laboratory safety precautions should be strictly followed.

- **Handling:** Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[9] All equipment should be properly grounded to prevent static discharge.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.

This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of **2-Octyne**. The data presented is intended to support researchers and professionals in their scientific endeavors.

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